molecular formula C9H7BrF2O2 B1373250 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane CAS No. 773087-43-7

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Cat. No. B1373250
M. Wt: 265.05 g/mol
InChI Key: WTFMOVNMFQDXNI-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-2,6-difluorophenyl)acetic acid” is related to the requested compound . It has a molecular weight of 251.03 and its IUPAC name is (4-bromo-2,6-difluorophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-2,6-difluorophenyl)acetic acid” is represented by the linear formula C8H5BrF2O2 . Another related compound, “4-Bromo-2,6-difluorophenyl isocyanate”, has the linear formula BrC6H2(F)2NCO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,6-difluorophenyl isocyanate” include a molecular weight of 234.00, a melting point of 30-33 °C, and it should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Brominated Compounds : Research by Mekonnen et al. (2009) demonstrates a method to synthesize 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane, which relates to the structure of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (Mekonnen et al., 2009).
  • Polymerization Potential : Morariu and Simionescu (1994) explored the polymerization of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane, highlighting the potential for polymerization in similar dioxolane derivatives (Morariu & Simionescu, 1994).

Chemical Reactions and Modifications

  • Wagner–Meerwein Rearrangement : A study by Hasegawa et al. (1993) examined the Wagner–Meerwein rearrangement of a dioxolane derivative, which is relevant for understanding the chemical behavior of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (Hasegawa et al., 1993).
  • Improved Synthesis Methods : Carlson et al. (2012) provided an improved synthesis method for 1-bromo-3-buten-2-one from a dioxolane derivative, offering insights into efficient synthetic routes for related compounds (Carlson et al., 2012).

Nanoparticle and Brightness Emission Applications

  • Emission-Tuned Nanoparticles : Fischer et al. (2013) utilized bromo-substituted dioxolane derivatives in the creation of emission-tuned nanoparticles, demonstrating potential applications in nanotechnology and materials science (Fischer et al., 2013).

Safety And Hazards

The safety data sheet for “4-Bromo-2,6-difluorophenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFMOVNMFQDXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674793
Record name 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

CAS RN

773087-43-7
Record name 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Reactant of Route 6
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Citations

For This Compound
1
Citations
N Xie, S Du, R Chen, G Liu, P Chen, Q Weng… - Liquid …, 2021 - Taylor & Francis
New benzoxazole-terminated mesogenic compounds containing tolane moiety with high birefringence and large dielectric anisotropy, namely, 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,6-…
Number of citations: 7 www.tandfonline.com

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